1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H10BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of 4-methylpyridine followed by the introduction of an ethanamine group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine group to a less reactive form.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethanamine group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-4-methylpyridin-2-yl)methanamine hydrochloride
- 2-Acetamido-5-bromo-4-methylpyridine
Uniqueness
(S)-1-(5-Bromo-4-methylpyridin-2-yl)ethanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethanamine group. This combination of features makes it particularly useful in certain chemical reactions and biological studies, where stereochemistry and functional group interactions are critical.
Properties
Molecular Formula |
C8H13BrCl2N2 |
---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c1-5-3-8(6(2)10)11-4-7(5)9;;/h3-4,6H,10H2,1-2H3;2*1H |
InChI Key |
FPLOVAYGGMBHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.